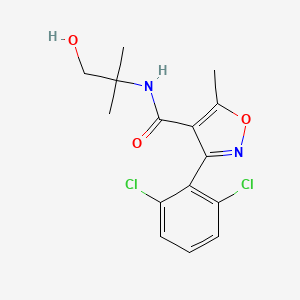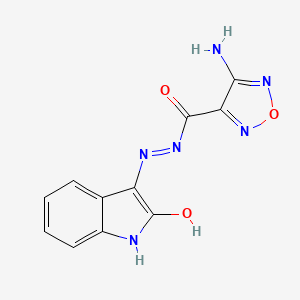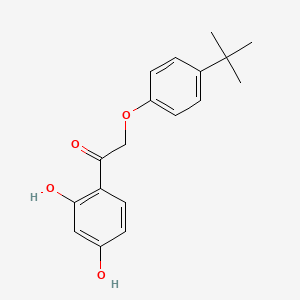![molecular formula C20H24FN5O2 B5565323 1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)
1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a triazolo ring, and a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For instance, the presence of the amide group could make it susceptible to hydrolysis or other reactions common to amides .Scientific Research Applications
Synthesis and Inotropic Evaluation
A series of compounds similar to 1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide has been synthesized and evaluated for positive inotropic activity. One such derivative increased stroke volume in isolated rabbit-heart preparations, indicating potential applications in cardiovascular research (Ji-Yong Liu et al., 2009).
Antagonist Activity in Neurological Disorders
Compounds with a similar structure have been tested for their antagonist activity on 5-HT2 and alpha-1 receptors. One derivative showed potent 5-HT2 antagonist activity, suggesting potential applications in neurological disorders such as depression or anxiety (Yoshifumi Watanabe et al., 1992).
Antimicrobial Activity
New series of related compounds have shown significant antibacterial and antifungal activities against various microorganisms, implying potential uses in antimicrobial research (M. Suresh et al., 2016).
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, structurally similar to the compound , were found to have promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis research (V. U. Jeankumar et al., 2013).
Anticonvulsant Activity
Analogues of 1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide have been synthesized and tested for anticonvulsant activity, revealing less activity than a standard drug in seizures induced in rats (J. L. Kelley et al., 1995).
Antidepressant Activity
Some derivatives have been tested for antidepressant properties. This suggests potential applications in the treatment of mood disorders (J. L. Kelley et al., 1995).
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-16-5-3-4-14(10-16)12-25-13-15(7-8-19(25)27)20(28)22-11-18-24-23-17-6-1-2-9-26(17)18/h3-5,10,15H,1-2,6-9,11-13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKJSHXKCEISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CNC(=O)C3CCC(=O)N(C3)CC4=CC(=CC=C4)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-{rel-(3R,4S)-1-[(4-methoxy-2-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5565245.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)
![4-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5565273.png)
![N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5565274.png)


![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565295.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)
![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)
![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)
